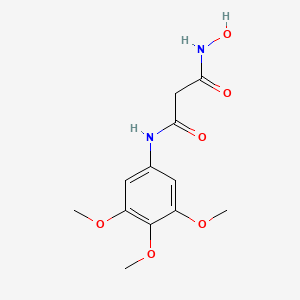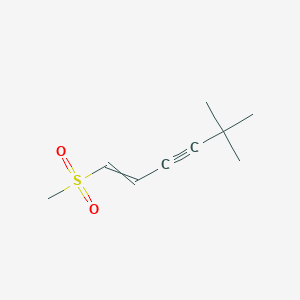
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms within its ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl ketone with sulfur dioxide in the presence of a catalyst to form the desired oxathiine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine: Similar structure but with an oxygen atom instead of sulfur.
4,5-Dimethyl-3,6-dihydro-2H-1,3-thiazine: Contains a nitrogen atom in the ring structure
Uniqueness
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to the presence of both sulfur and oxygen in its ring structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
64931-18-6 |
|---|---|
Molekularformel |
C6H10O3S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
4,5-dimethyl-3,6-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H10O3S/c1-5-3-9-10(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
KHMDWJRYZBWOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CS(=O)(=O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)




![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)




